1-(4-Bromo-3-fluorophenyl)ethan-1-ol
Overview
Description
1-(4-Bromo-3-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8BrFO and a molecular weight of 219.05 g/mol . It is a member of the phenyl ethanol family, characterized by the presence of a bromine and fluorine atom on the phenyl ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromo-3-fluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-fluorobenzaldehyde with a suitable reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of the corresponding ketone or aldehyde derivatives. These methods ensure efficient production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, hydrogen gas with a catalyst.
Substitution: NaN3, KCN, polar aprotic solvents.
Major Products Formed
Oxidation: 4-bromo-3-fluorobenzaldehyde, 4-bromo-3-fluorobenzoic acid.
Reduction: 1-(4-bromo-3-fluorophenyl)ethane.
Substitution: 1-(4-azido-3-fluorophenyl)ethan-1-ol, 1-(4-cyano-3-fluorophenyl)ethan-1-ol.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)ethan-1-ol: Similar structure but lacks the bromine atom.
1-(3-Bromo-4-fluorophenyl)ethan-1-one: Contains a ketone group instead of an alcohol.
1-(2,6-Dichloro-3-fluorophenyl)ethanol: Contains additional chlorine atoms.
Uniqueness
1-(4-Bromo-3-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This combination of halogens enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJHYEIFGRXLFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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